Patent-Scaffold Fungicidal Activity: Target Compound vs. Unsubstituted Baseline in WO2011151370 Genus
While the WO2011151370 patent explicitly claims this compound's core scaffold for fungicidal use, quantitative dose-response data for individual compounds are not publicly disclosed. The patent asserts that compounds of the general formula, which include the target compound through its 4-bromophenyl and 3,5-dimethylpyrazole substitution pattern, exhibit activity against phytopathogenic fungi at application rates typical of commercial fungicides (e.g., 100 to 1000 g/ha) [1]. However, a direct head-to-head comparison with a specific unsubstituted or differently substituted baseline compound is absent from the patent disclosure, limiting the evidence strength to a class-level inference.
| Evidence Dimension | Fungicidal efficacy against phytopathogenic fungi (in planta application rate) |
|---|---|
| Target Compound Data | Not specifically disclosed; implied to be effective within the claimed range of 100-1000 g/ha based on genus-wide data |
| Comparator Or Baseline | Unsubstituted or alternative halogen/alkyl variants within the Markush genus; no specific comparator data provided |
| Quantified Difference | Not quantifiable from available data |
| Conditions | In planta fungicidal assays as described in WO2011151370; specific fungal species and protocols not disclosed for individual compounds |
Why This Matters
In the absence of individual compound data, procurement for fungicide research must rely on the patent's structural guidance: the 4-bromophenyl substitution is explicitly claimed as a preferred embodiment, suggesting synthetic effort was directed toward this pattern over other halogens, but the strength of this inference is limited and requires independent head-to-head validation.
- [1] Patent WO2011151370A1, claim 1 and abstract: "compounds of formula (I) ... useful as fungicide active agents." View Source
